4'-半乳寡糖

描述

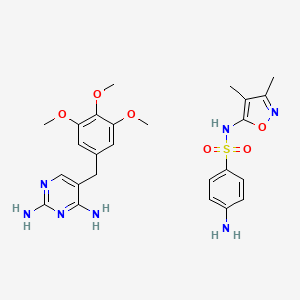

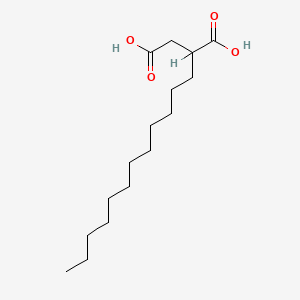

Galactooligosaccharides (GOS) are non-digestible oligosaccharides that beneficially affect the host by stimulating the growth and/or activity of beneficial bacteria in the colon . They are produced through the enzymatic conversion of lactose, a component of bovine milk . The composition of the GOS fraction varies in chain length and type of linkage between the monomer units .

Synthesis Analysis

GOS are synthesized from lactose through a kinetically-controlled reaction of lactose transgalactosylation catalyzed by β-galactosidases . The yield, style, and type of GOS produced depend on several factors, including enzyme source, enzyme dosage, lactose concentration, and origins of the lactose . Despite being an established technology, GOS production still faces challenges, particularly the low yields attainable that rarely exceed 40%, corresponding to lactose conversions around 60% .

Molecular Structure Analysis

GOS generally comprise a chain of galactose units that arise through consecutive transgalactosylation reactions, with a terminal glucose unit . The degree of polymerization of GOS can vary quite markedly, ranging from 2 to 8 monomeric units .

Chemical Reactions Analysis

The synthesis of GOS involves the enzymatic conversion of lactose by transgalactosylation using β-galactosidases . This process results in a chain of galactose units through consecutive transgalactosylation reactions, with a terminal glucose unit .

Physical And Chemical Properties Analysis

GOS are galactose-containing oligosaccharides whose chemical structures vary by chain length, branching, and glycosyl linkages . They are soluble, have a low viscosity, good pH and temperature stability, and a pleasant texture with a sweet flavor .

科学研究应用

Regulation of Gut Microbiota

GOS is an indigestible food component that can pass through the upper gastrointestinal tract relatively intact and ferment in the colon to produce short-chain fatty acids (SCFAs) that further regulate the body’s intestinal flora . GOS performed well compared to other oligosaccharides in regulating gut microbiota .

Body Immunity Enhancement

GOS has been found to have a positive impact on body immunity. It is increasingly recognized as a useful food tool for regulating the balance of colonic microbiota-human health .

Food Functionality

GOS has been found to have a significant impact on food functionality. It is increasingly being used in the food industry due to its beneficial effects .

Treatment of Ulcerative Colitis (UC)

Research has shown that GOS has a positive effect on ulcerative colitis (UC), a type of inflammatory bowel disease that causes long-lasting inflammation and ulcers in your digestive tract .

Relief of Constipation Symptoms

A clinical trial study demonstrated that women with constipation who took GOS for 3 weeks significantly relieved constipation symptoms .

Stimulation of Beneficial Bacteria Growth

Research shows that the addition of GOS to a high-fat diet can effectively stimulate the growth of Bifidobacteria . Most Bifidobacteria can produce lactic acid, which can acidify the intestinal environment, limit the growth of pathogenic bacteria, and improve the mucosal barrier function .

Reduction of Branched Short-Chain Fatty Acids, Ammonium, and pH

GOS reduces branched short-chain fatty acids, ammonium, and pH in a short-term colonic fermentation model . This in vitro model demonstrated the prebiotic potential of GOS as supplementation resulted in increased beneficial bacteria, SCFA, and lactic acid and decreased branched SCFA, pH, and ammonium .

Increase in Beneficial Bacteria

GOS significantly increased the relative abundance of Bifidobacterium longum and significantly increased the absolute abundance of Bifidobacteriaceae, Lactobacillaceae, Bifidobacterium adolescentis, and Bifidobacterium ruminantium .

未来方向

属性

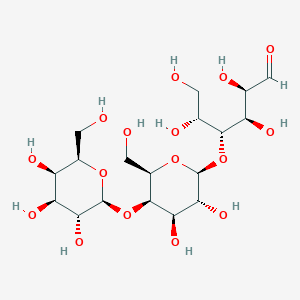

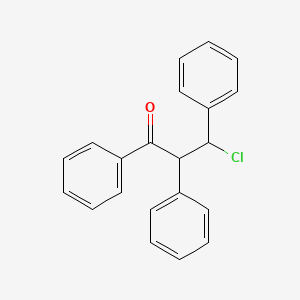

IUPAC Name |

(2R,3R,4R,5R)-4-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12+,13+,14+,15+,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVWSYJTUUKTEA-DSOVBJLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276547 | |

| Record name | 4'-Galactooligosaccharide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Galactooligosaccharide | |

CAS RN |

6587-31-1 | |

| Record name | 4′-Galactosyllactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6587-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Galactooligosaccharide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006587311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-GALACTOSYLLACTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8CW1B3F6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How do galactooligosaccharides interact with the gut microbiota?

A1: Galactooligosaccharides reach the colon undigested, serving as a substrate for beneficial bacteria, primarily bifidobacteria and lactobacilli [, , , ]. This selective fermentation leads to their growth and activity.

Q2: What are the downstream effects of galactooligosaccharides fermentation in the gut?

A2: Fermentation of galactooligosaccharides produces short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate []. These SCFAs contribute to various health benefits, including:* Lowering intestinal pH: Inhibiting the growth of pathogenic bacteria [, ].* Serving as energy source: For colonocytes, promoting gut health [].* Modulating immune response: Influencing both local and systemic immunity [, ].

Q3: What is the basic chemical structure of galactooligosaccharides?

A4: Galactooligosaccharides comprise galactose units linked by β-glycosidic bonds. They can have varying degrees of polymerization (DP), typically ranging from 2 to 8 units [, ]. The type and linkage of these units influence their fermentation properties.

Q4: What are the main structural differences between various galactooligosaccharides?

A5: Galactooligosaccharides exhibit diverse structures depending on the β-galactosidase enzyme used for their synthesis. Differences include:* Types of linkages: β-(1→4), β-(1→6), β-(1→3), and β-(1↔1) linkages are common [].* Degree of polymerization: GOS mixtures contain oligosaccharides with different numbers of galactose units [, ].* Presence of side chains: Some galactooligosaccharides, like those derived from radish arabinogalactan-protein, can have arabinose and glucuronic acid side chains [].

Q5: Can galactooligosaccharides be incorporated into food products?

A7: Yes, galactooligosaccharides are increasingly incorporated into various food products, including:* Infant formula: To mimic the prebiotic effects of human milk oligosaccharides [, ].* Dairy products: Yogurt and cheese, enhancing their nutritional profile [, ].* Baked goods: Bread and rice cakes, potentially improving texture and delaying staling [, ].* Chocolate: Enhancing the prebiotic value without compromising product quality [].

Q6: What is the role of β-galactosidase in galactooligosaccharides production?

A8: β-galactosidase enzymes catalyze both the hydrolysis of lactose and the transgalactosylation reaction, leading to galactooligosaccharides synthesis [, ]. Different sources of β-galactosidase (e.g., Aspergillus oryzae, Kluyveromyces lactis, Bifidobacterium bifidum) influence the structure and yield of the resulting GOS [, , ].

Q7: How can the yield of specific galactooligosaccharides be optimized during production?

A9: Factors influencing galactooligosaccharides yield and structure include:* Enzyme source and concentration: Different β-galactosidases exhibit varying transgalactosylation activities and produce different GOS profiles [, , , ].* Lactose concentration: Higher initial lactose concentrations can lead to increased GOS yields [].* Reaction conditions: Temperature, pH, and reaction time impact enzyme activity and product formation [, ].* Presence of acceptors: Adding glucose or other acceptors during transgalactosylation can direct GOS synthesis towards specific structures [, ].

Q8: Is there research on computational modeling of galactooligosaccharides and their interactions?

A8: While the provided research focuses on experimental approaches, computational studies could provide valuable insights into GOS structure-function relationships, fermentation by specific bacteria, and potential interactions with the human gut.

Q9: How does the structure of galactooligosaccharides affect their prebiotic properties?

A11: The type and linkage of glycosidic bonds in GOS influence their fermentability by specific bacteria. For example: * β-(1→6) linkages are preferentially utilized by bifidobacteria [].* GOS with higher DP might be less readily fermented than those with lower DP [].* Side chains, like arabinose, in GOS can affect their degradation by bacterial enzymes [].

Q10: How can the stability of galactooligosaccharides be improved for food applications?

A12: Strategies for improving GOS stability include:* Encapsulation: Encapsulating GOS in protective matrices (e.g., proteins, polysaccharides) can shield them from harsh processing conditions [].* Controlled processing parameters: Optimizing temperature, pH, and processing time during food production can minimize GOS degradation [, ].

Q11: How are galactooligosaccharides absorbed and metabolized in the body?

A14: Galactooligosaccharides resist digestion in the upper gastrointestinal tract and reach the colon intact [, ]. They are then fermented by colonic bacteria, primarily bifidobacteria and lactobacilli, into SCFAs and gases [].

Q12: What in vitro and in vivo studies support the prebiotic effects of galactooligosaccharides?

A15: Numerous studies demonstrate the prebiotic potential of GOS:* In vitro fermentation studies: Demonstrate selective utilization of GOS by bifidobacteria and lactobacilli, leading to increased bacterial populations and SCFA production [, ].* Animal studies: Show that dietary GOS can improve gut microbiota composition, reduce intestinal inflammation, and enhance mineral absorption in rats [, , , ].* Human intervention studies: Indicate that GOS supplementation can increase fecal bifidobacteria, modulate immune markers, and potentially improve markers of metabolic syndrome in overweight adults [, , , , ].

Q13: Can galactooligosaccharides be used to manage specific health conditions?

A16: While research shows promising results, further investigations are needed to confirm the therapeutic potential of GOS for conditions like:* Inflammatory bowel disease (IBD): GOS may modulate gut microbiota and immune response, potentially alleviating IBD symptoms [, ].* Metabolic syndrome: GOS supplementation may improve blood lipid profiles and insulin sensitivity in overweight individuals [].* Allergies: Early life exposure to GOS may influence the development of the immune system and potentially reduce allergy risk [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[A]phenanthren-7-YL]-N-methylundecanamide](/img/structure/B1220452.png)

![Methyl (4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)(oxo)acetate](/img/structure/B1220465.png)